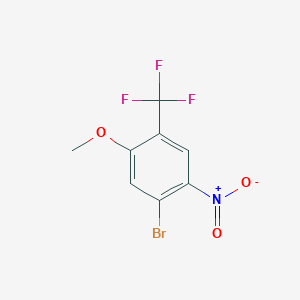

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene is a chemical compound. It has a molecular formula of C8H5BrF3NO3 .

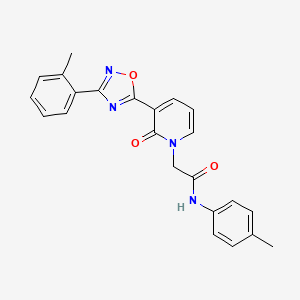

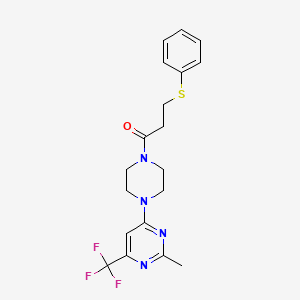

Molecular Structure Analysis

The molecular structure of 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene consists of a benzene ring substituted with bromo, methoxy, nitro, and trifluoromethyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene serves as an intermediate in the synthesis of complex organomercury compounds. For instance, its mercuration with mercuric trifluoroacetate yields compounds with potential applications in NMR spectroscopy due to their unique ^199Hg N.M.R spectra, showcasing its utility in the study of organometallic chemistry (Deacon, O'connor, & Stretton, 1986). Additionally, the compound is utilized in the synthesis of novel antimicrobial agents, demonstrating its importance in medicinal chemistry. Compounds synthesized from it exhibit potent activity against various microorganisms, highlighting its role in developing new therapeutic agents (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).

Organometallic Synthesis

The compound is a versatile starting material in organometallic synthesis. Its derivatization has been explored for the preparation of organometallic intermediates, which are crucial in developing novel catalytic processes and materials science applications. Such studies expand the compound's utility beyond simple synthetic applications, integrating it into the broader context of organometallic and materials chemistry (Porwisiak & Schlosser, 1996).

Cyclization Reactions

In heterocyclic chemistry, 1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene is utilized in cyclization reactions to synthesize substituted benzo[b]thiophenes. These reactions, catalyzed by acid, underscore the compound's role in generating heterocyclic compounds with potential pharmaceutical applications. The efficiency of such methods, compared to traditional procedures, illustrates the compound's value in synthetic organic chemistry (Pié & Marnett, 1988).

Propiedades

IUPAC Name |

1-bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO3/c1-16-7-3-5(9)6(13(14)15)2-4(7)8(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFYMNIMOATSOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2809771.png)

![N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2809773.png)

![1-[(3-Chlorophenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2809777.png)

![3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2809781.png)

![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)

![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)

![ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/no-structure.png)

![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)